Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate
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Overview
Description
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C8H4BrF2KO4S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
The synthesis of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate typically involves the reaction of 3-bromobenzenesulfonyl chloride with potassium difluoroacetate under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield different products.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate can be compared with other similar compounds, such as:
Potassium 2-(3-bromobenzenesulfonyl)-2,2-difluoroacetate: Similar in structure but may have different reactivity and applications.
Potassium difluoroacetate: Lacks the bromophenyl and sulfonyl groups, leading to different chemical properties and uses.
Properties
IUPAC Name |
potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O4S.K/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRNSGFAYKRBZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)C(C(=O)[O-])(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2KO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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